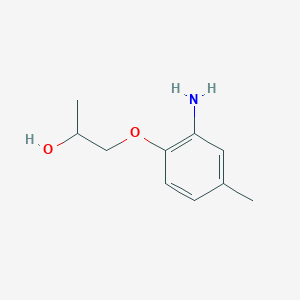

1-(2-Amino-4-methylphenoxy)propan-2-ol

Description

1-(2-Amino-4-methylphenoxy)propan-2-ol is an aminopropanol derivative characterized by a propan-2-ol backbone substituted with a 2-amino-4-methylphenoxy group at the 1-position. This structural motif is common in pharmaceuticals, particularly β-adrenergic receptor ligands and antiarrhythmic agents . Pharmacologically, aminopropanol derivatives often exhibit adrenolytic, hypotensive, or spasmolytic activities due to their ability to interact with α- and β-adrenoceptors . The presence of the amino group in 1-(2-Amino-4-methylphenoxy)propan-2-ol likely enhances its receptor-binding affinity compared to non-aminated analogs, as seen in structurally related compounds .

Properties

CAS No. |

105708-41-6 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

1-(2-amino-4-methylphenoxy)propan-2-ol |

InChI |

InChI=1S/C10H15NO2/c1-7-3-4-10(9(11)5-7)13-6-8(2)12/h3-5,8,12H,6,11H2,1-2H3 |

InChI Key |

OPFRYVIBHSZGJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-methylphenoxy)propan-2-ol can be synthesized through several methods. One common route involves the reaction of 2-amino-4-methylphenol with epichlorohydrin under basic conditions to form the corresponding glycidyl ether. This intermediate is then subjected to ring-opening with ammonia or an amine to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Amino-4-methylphenoxy)propan-2-ol typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogens or nitrating agents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups onto the phenoxy ring.

Scientific Research Applications

1-(2-Amino-4-methylphenoxy)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminopropanol derivatives share a common propan-2-ol backbone but differ in substituents, leading to variations in pharmacological activity, solubility, and metabolic stability. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Selected Aminopropanol Derivatives

Key Findings

Substituent Impact on Activity: Amino Groups: The presence of an amino group (e.g., in 1-(2-Amino-4-methylphenoxy)propan-2-ol) enhances adrenoceptor affinity compared to non-aminated analogs like 1-(4-methoxyphenyl)propan-2-ol. For example, indolyloxy derivatives with ethylamino side chains show α₁-adrenoceptor IC₅₀ values of 0.1–10 μM . Aromatic Moieties: Bulkier aromatic groups (e.g., naphthalenyl in Nadolol) improve β-blocker efficacy but reduce solubility .

Chirality: Enantiomers of aminopropanol derivatives exhibit divergent activities. For instance, the (R)-enantiomer of 1-(indolyloxy)propan-2-ol derivatives shows 10-fold higher α₁-adrenoceptor binding than the (S)-form .

Solubility and Bioavailability :

- Polar substituents (e.g., hydroxyethyl in EP impurities) increase aqueous solubility but may reduce membrane permeability .

- Methoxy groups (e.g., in 1-(4-methoxyphenyl)propan-2-ol) enhance lipophilicity, favoring CNS penetration but increasing metabolic oxidation risks .

Therapeutic vs. Non-Therapeutic Applications: Compounds with triazolyl groups (e.g., prothioconazole metabolites) are fungicidal, demonstrating the scaffold’s versatility beyond adrenoceptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.